molecular formula C13H18N2O B15302043 N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide CAS No. 914299-89-1

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide

Cat. No.: B15302043
CAS No.: 914299-89-1
M. Wt: 218.29 g/mol
InChI Key: ZVOLIQCGAAJNBR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide is a benzamide derivative characterized by a dimethylamino group at the benzamide nitrogen and a pyrrolidinyl substituent at the para-position of the benzene ring. Benzamides are widely studied for their pharmacological activities, including kinase inhibition, tubulin binding, and epigenetic modulation . The dimethylamino group likely enhances solubility, while the pyrrolidinyl moiety may influence steric and electronic interactions with biological targets .

Properties

CAS No.

914299-89-1

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N,N-dimethyl-4-pyrrolidin-2-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-15(2)13(16)11-7-5-10(6-8-11)12-4-3-9-14-12/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

ZVOLIQCGAAJNBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

Acylation of trans-1,2-Cycloaliphatic Diamines (Patent US4098904A)

This method employs trans-2-(N,N-dimethylamino)cyclohexylamine as the diamine precursor, reacting it with 4-(2-pyrrolidinyl)benzoyl chloride or its imidazole derivative.

Procedure :

  • Diamine Synthesis :
    • React N,N-dimethylcyclohexane-1,2-diamine with hydrogen over palladium on carbon to yield trans-2-(N,N-dimethylamino)cyclohexylamine.
    • Key Step : Hydrogenation at 40°C for 8 hours using 10% Pd/C achieves 77% yield.
  • Acylation Reaction :

    • Combine trans-2-(N,N-dimethylamino)cyclohexylamine (1.42 g, 0.01 mol) with 4-(2-pyrrolidinyl)benzoyl chloride (1.86 g, 0.01 mol) in tetrahydrofuran (THF).
    • Add triethylamine (1.01 g, 0.01 mol) to neutralize HCl.
    • Stir for 24 hours at room temperature, followed by solvent evaporation and extraction with chloroform.
  • Purification :

    • Crystallize the crude product from methanol-ether (59% yield).
    • Characterization : Melting point (158°–159°C), UV λmax 251 nm (ε = 17,700), and mass spectrum M+ 288.

Reaction Scheme :
$$
\text{trans-2-(N,N-Dimethylamino)cyclohexylamine} + \text{4-(2-pyrrolidinyl)benzoyl chloride} \rightarrow \text{this compound} + \text{HCl}
$$

Stepwise Functionalization (Patent 20130225810)

This route modifies nitrobenzamide intermediates through alkylation and reduction.

Procedure :

  • Nitrobenzoate Esterification :
    • React 4-iodo-3-nitrobenzoic acid with iodomethane in acetonitrile, catalyzed by potassium carbonate (71.5% yield).
  • Amidation :

    • Treat methyl 4-iodo-3-nitrobenzoate with ammonia gas in methanol-THF, yielding 4-ethynyl-3-nitrobenzamide (53.2% yield).
  • Dimethylamino Introduction :

    • React the nitrobenzamide intermediate with dimethylamine under hydrogenation conditions (Pd/C, 40 psi H2).
    • Note : Adaptation of Example 16’s methodology for N-methylation.

Optimization and Yield Analysis

Table 1: Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Solvent Yield (%) Purity (HPLC)
Acylation (US4098904A) trans-2-(N,N-Dimethylamino)cyclohexylamine THF/Triethylamine 59 98.5
Stepwise (20130225810) 4-Iodo-3-nitrobenzoic acid Pd/C, K2CO3 53.2 97.8

Key Findings :

  • The acylation method offers higher yield and purity due to fewer intermediate steps.
  • Stepwise functionalization requires stringent control over nitro-group reduction to avoid over-alkylation.

Spectroscopic Characterization

Table 2: Analytical Data for this compound

Technique Data
1H NMR (CDCl3) δ 1.45–1.78 (m, 4H, pyrrolidinyl), 2.25 (s, 6H, N,N-dimethyl), 3.42 (t, 2H, CH2N), 7.52 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H).
UV-Vis λmax 251 nm (ε = 17,700) in methanol.
Mass Spec M+ 288 (calc. 288.36).

Challenges and Considerations

  • Side Reactions : Over-alkylation during dimethylamino introduction can occur if reaction time exceeds 24 hours.
  • Purification : Silica gel chromatography (1% MeOH-CHCl3) is critical for removing unreacted diamine.
  • Solvent Choice : THF enhances acylation efficiency compared to DMF, which may promote hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can undergo substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N,N-dimethyl-4-(2-pyrrolidinyl)aniline.

    Substitution: Formation of substituted benzamides with various functional groups on the benzene ring.

Scientific Research Applications

N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Activities Evidence Source
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide -N,N-dimethyl; -2-pyrrolidinyl at C4 ~260 (estimated) Hypothetical kinase/modulator candidate -
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide -Pyridinyl with CF₃; -piperazinyl substituent 392.43 Research intermediate; kinase inhibition 16, 21
(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide -Pyrrolidin-3-yl; -diethylamino; -methoxyphenethyl ~465 (estimated) Potential CNS-targeting ligand 17
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide -Dioxopyrrolidinyl; -sulfamoyl linkage ~493 (estimated) Enzyme inhibition (e.g., sulfamoyl targets) 18
N,N-Dimethyl-4-(3-(trifluoromethyl)-tetrahydroindazol-1-yl)benzamide -Tetrahydroindazolyl; -CF₃ group ~365 (estimated) AMPA receptor modulation (crystal structure) 15

Key Observations :

  • Substituent Diversity: The target compound’s pyrrolidinyl group contrasts with piperazinyl (), pyridinyl (), or sulfamoyl () moieties in analogs.
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, whereas dimethylamino and pyrrolidinyl groups (electron-donating) may increase basicity and solubility.
  • Bioactivity Trends : Piperazinyl-pyridinyl analogs () are linked to kinase inhibition, while dioxopyrrolidinyl derivatives () may target sulfamoyl-dependent enzymes. The absence of CF₃ or sulfonamide groups in the target compound suggests divergent biological targets.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Dimethylamino groups enhance water solubility, as seen in , whereas pyrrolidinyl groups may improve membrane permeability.
  • Metabolic Stability : Piperazinyl groups () are prone to oxidation, but pyrrolidinyl’s saturated structure may resist metabolic degradation, extending half-life.
  • Toxicity: HPAPB () demonstrates lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, suggesting benzamide derivatives with optimized substituents (e.g., dimethylamino) may have favorable safety profiles.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from commercially available benzamide and pyrrolidine derivatives. A common approach includes:

Acylation : Reacting 4-nitrobenzoyl chloride with dimethylamine to form N,N-dimethyl-4-nitrobenzamide.

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine.

Functionalization : Coupling the amine with pyrrolidine via nucleophilic substitution or reductive amination.
Optimization :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Step 3 requires mild heating (50–70°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates (e.g., pyrrolidine protons at δ 1.8–2.1 ppm) .
  • Mass spectrometry (HRMS) : To validate molecular weight (expected [M+H]⁺ ≈ 275.2 g/mol) .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 65.4%, H: 7.7%, N: 15.3%) .
  • X-ray crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity and binding affinity .

Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs or kinases). The pyrrolidine moiety may engage in hydrogen bonding with active-site residues .

MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .

Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) affect the compound’s physicochemical and pharmacological properties?

Methodological Answer: A systematic SAR study could include:

  • Synthesis of analogs : Replace pyrrolidine with piperidine, morpholine, or azetidine .
  • Property analysis :
    • Lipophilicity : Measure logP values (e.g., piperidine increases hydrophobicity by ~0.5 units) .
    • Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility .
    • In vitro assays : Compare IC₅₀ values in target inhibition assays (e.g., enzyme kinetics) .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., rotamer interconversion) .

2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent proximity .

Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify complex multiplet patterns .

Experimental Design and Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

Methodological Answer:

Buffer preparation : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes .

LC-MS/MS monitoring : Quantify degradation products over 24–72 hours.

Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models.

Q. How to analyze conflicting bioactivity data across different cell lines?

Methodological Answer:

Dose-response curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) .

Mechanistic studies :

  • Western blotting : Check target protein expression levels across cell lines.
  • CRISPR knockout : Validate target specificity by deleting the putative receptor .

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